molecular formula C17H16ClNO4S B2660243 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 2320726-06-3

3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2660243
CAS No.: 2320726-06-3
M. Wt: 365.83
InChI Key: KOUGTBYGLLJLGV-UHFFFAOYSA-N
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Description

3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound characterized by the presence of a chloro group, a sulfonamide group, and two furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the chlorination of 2-methylbenzenesulfonamide, followed by the introduction of the 2,2-di(furan-2-yl)ethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan rings may also play a role in binding to biological macromolecules, affecting their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide
  • 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide

Uniqueness

3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide is unique due to the presence of the 2-methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-3-chloro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c1-12-14(18)5-2-8-17(12)24(20,21)19-11-13(15-6-3-9-22-15)16-7-4-10-23-16/h2-10,13,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUGTBYGLLJLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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